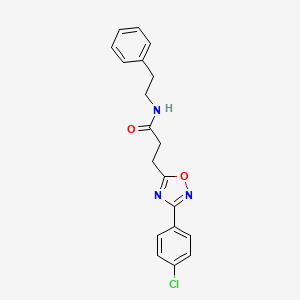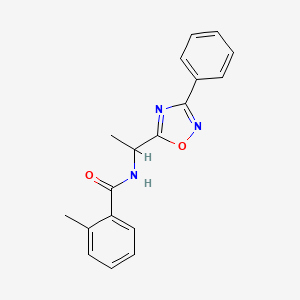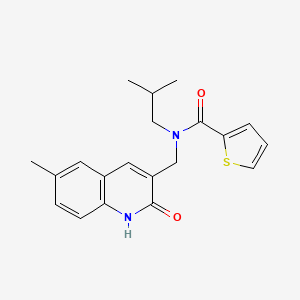
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylthiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylthiophene-2-carboxamide, also known as HMN-176, is a synthetic compound that has been extensively studied for its potential therapeutic applications. HMN-176 belongs to the class of compounds known as tubulin inhibitors, which have been shown to have potent anti-cancer activity.
Wirkmechanismus
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylthiophene-2-carboxamide exerts its anti-cancer activity by inhibiting the polymerization of microtubules, which are essential for cell division. By preventing the formation of new microtubules, this compound disrupts the normal cell division process, leading to cell death. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit angiogenesis, or the formation of new blood vessels, which is essential for tumor growth and metastasis. This compound has also been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylthiophene-2-carboxamide is its potent anti-cancer activity, particularly against drug-resistant cancer cells. This makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylthiophene-2-carboxamide. One area of focus could be the development of new formulations that increase its solubility in water, making it easier to administer in vivo. Another area of focus could be the development of new cancer therapies that combine this compound with other anti-cancer drugs to increase its efficacy. Additionally, further research could be conducted to explore the potential anti-inflammatory effects of this compound and its potential use in the treatment of inflammatory diseases.
Synthesemethoden
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylthiophene-2-carboxamide involves a multi-step process that begins with the reaction of 2-hydroxy-6-methylquinoline with chloroacetyl chloride to form 2-chloroacetyl-6-methylquinoline. This intermediate is then reacted with isobutylthiol to form N-isobutyl-2-chloroacetyl-6-methylquinoline-3-thioamide. The final step involves the reaction of this intermediate with potassium thiophenolate to form this compound.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylthiophene-2-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to have potent anti-cancer activity in a variety of cancer cell lines, including lung, breast, ovarian, and prostate cancer. This compound has also been shown to be effective against drug-resistant cancer cells, making it a promising candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylpropyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-13(2)11-22(20(24)18-5-4-8-25-18)12-16-10-15-9-14(3)6-7-17(15)21-19(16)23/h4-10,13H,11-12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLAMRDKXAIQOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(CC(C)C)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


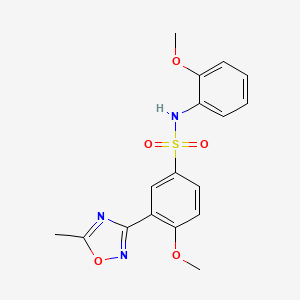

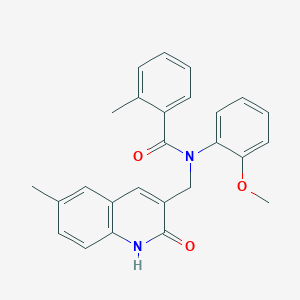
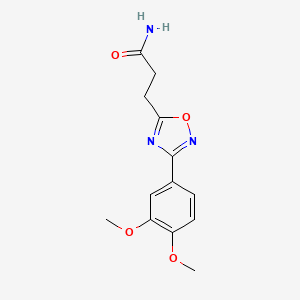
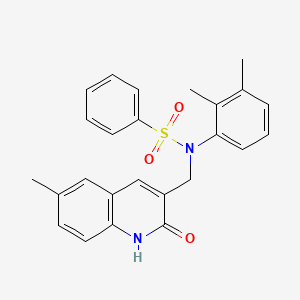


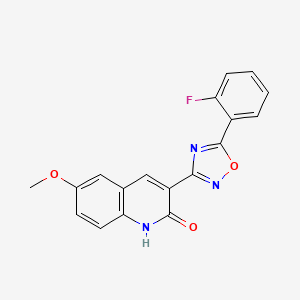


![3-(benzylsulfamoyl)-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7700862.png)
